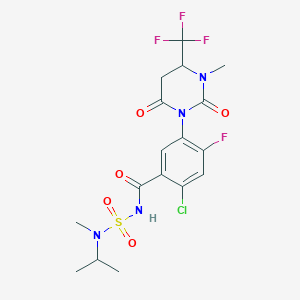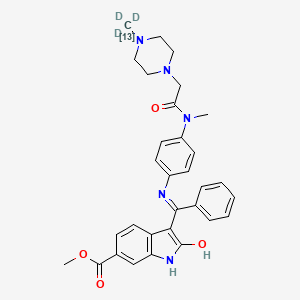
Nintedanib-13C,d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nintedanib-13C,d3 is a labeled analogue of nintedanib, a small molecule tyrosine kinase inhibitor. This compound is specifically labeled with carbon-13 and deuterium, making it useful in various scientific research applications, particularly in the study of pharmacokinetics and metabolic pathways. Nintedanib itself is known for its role in treating idiopathic pulmonary fibrosis and certain types of cancer by inhibiting multiple signaling receptors, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and fibroblast growth factor receptor .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nintedanib-13C,d3 involves the incorporation of stable isotopes, carbon-13 and deuterium, into the nintedanib molecule. This process typically requires specialized reagents and conditions to ensure the correct placement of these isotopes. The synthetic route often involves multiple steps, including the preparation of intermediate compounds that are subsequently labeled with carbon-13 and deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced techniques to ensure the consistent incorporation of isotopes. Quality control measures are crucial to verify the isotopic labeling and purity of the final product .
化学反应分析
Types of Reactions
Nintedanib-13C,d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability, reactivity, and metabolic pathways .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deuterated analogues with altered pharmacokinetic properties .
科学研究应用
Nintedanib-13C,d3 has a wide range of scientific research applications:
Chemistry: It is used to study the metabolic pathways and pharmacokinetics of nintedanib by tracking the labeled isotopes.
Biology: Researchers use it to investigate the biological effects of nintedanib on cellular processes and signaling pathways.
Medicine: It aids in the development of new therapeutic strategies for diseases like idiopathic pulmonary fibrosis and cancer by providing insights into the drug’s mechanism of action.
Industry: The compound is used in the pharmaceutical industry for drug development and quality control
作用机制
Nintedanib-13C,d3 exerts its effects by inhibiting multiple tyrosine kinase receptors, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and fibroblast growth factor receptor. This inhibition disrupts signaling pathways involved in cell proliferation, migration, and differentiation, ultimately reducing fibrosis and tumor growth .
相似化合物的比较
Similar Compounds
Pirfenidone: Another drug used to treat idiopathic pulmonary fibrosis, but it works through different mechanisms, including the inhibition of transforming growth factor-beta.
Gefitinib: A tyrosine kinase inhibitor used in cancer treatment, specifically targeting the epidermal growth factor receptor.
Erlotinib: Similar to gefitinib, it targets the epidermal growth factor receptor and is used in cancer therapy
Uniqueness
Nintedanib-13C,d3 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research studies. This feature distinguishes it from other similar compounds and enhances its utility in scientific investigations .
属性
分子式 |
C31H33N5O4 |
|---|---|
分子量 |
543.6 g/mol |
IUPAC 名称 |
methyl 2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3/i1+1D3 |
InChI 键 |
CPMDPSXJELVGJG-KQORAOOSSA-N |
手性 SMILES |
[2H][13C]([2H])([2H])N1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O |
规范 SMILES |
CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15133572.png)

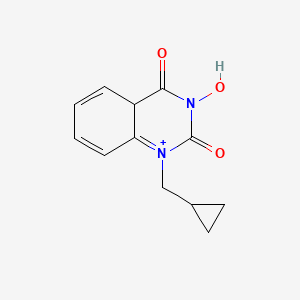
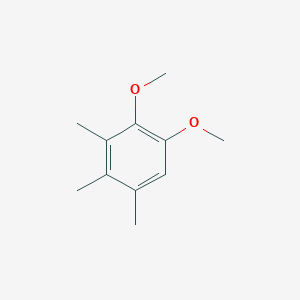
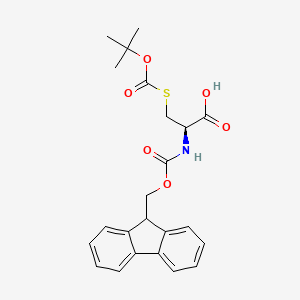
![[2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B15133604.png)
![4-(2-fluoro-5-nitrophenyl)-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B15133616.png)
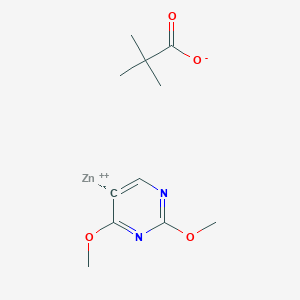

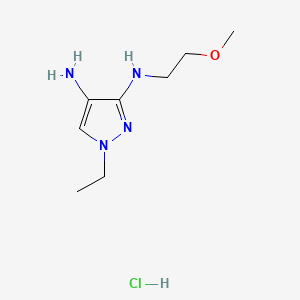
![1-(3-methoxyphenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15133639.png)

![4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride](/img/structure/B15133647.png)
